molecular formula C24H39O3- B1256193 Isolithocholate

Isolithocholate

Katalognummer: B1256193
Molekulargewicht: 375.6 g/mol
InChI-Schlüssel: SMEROWZSTRWXGI-WFVDQZAMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isolithocholate is a bile acid anion that is the conjugate base of isolithocholic acid, obtained by deprotonation of the carboxy group. The 3beta-hydroxy epimer of lithocholate. It is the major microspecies at pH 7.3. It is a bile acid anion and a cholanic acid anion. It is a conjugate base of an isolithocholic acid.

Wissenschaftliche Forschungsanwendungen

Inhibition of Clostridioides difficile

One of the most significant applications of isolithocholate is its role as an inhibitor of Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections. Research indicates that this compound and its epimers exhibit potent inhibitory effects against C. difficile strains, notably R20291.

Case Studies

  • In vitro assays confirmed that this compound significantly inhibits C. difficile growth while sparing most commensal gut microbiota, making it a promising candidate for therapeutic use without disrupting beneficial gut bacteria .

Potential in Gut Microbiota Modulation

This compound's ability to influence gut microbiota composition is another area of interest. By modulating the gut environment, this compound may enhance colonization resistance against pathogens.

Research Findings

  • A study highlighted that this compound maintains a balanced gut microbiota profile while exerting selective pressure on pathogenic bacteria like C. difficile. This selective inhibition suggests a therapeutic window where harmful bacteria are targeted without adversely affecting beneficial microbial populations .

Therapeutic Implications in Gastrointestinal Disorders

Given its properties, this compound could be explored as a therapeutic agent for various gastrointestinal disorders beyond C. difficile infections.

Applications in Research

  • Investigations into the broader implications of bile acids, including this compound, suggest potential benefits in conditions such as inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). The modulation of bile acid profiles through dietary or supplemental means could pave the way for novel treatment strategies .

Future Directions and Research Needs

While current findings are promising, further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects and to explore its potential applications in clinical settings.

Research Gaps

  • There is a need for clinical trials to assess the efficacy and safety of this compound in human subjects.
  • Understanding the pharmacokinetics and optimal dosing strategies will be crucial for developing effective therapeutic protocols.

Analyse Chemischer Reaktionen

Microbial Transformation and Re-conjugation

  • Human gut microbiota can produce new microbially conjugated bile acids (MCBAs), including isomers of isolithocholic acid .

  • MS/MS fragmentation pattern analysis confirms the production of the re-conjugated secondary bile acids (BAs) as (D or L) iso/leucolithocholate ester .

  • Five isomers of lithocholic (LCA) or isolithocholic (iLCA) conjugates with valine were observed, but only four conjugations with amide bond would be theoretically feasible considering the valine enantiomers, suggesting the existence of a new type of conjugate .

  • Re-conjugated secondary BAs were confirmed as (D or L) iso/leucolithocholate ester .

Detection in Fecal Samples

  • A study detected CDCA, LCA, iLCA (not in all volunteers) and 7α-Hydroxy-3-oxo-5β-cholan-24-oic Acid (3-oxo-chenodeoxycholic Acid or 3-oxo-CDCA) in fecal samples at time 0 .

  • Four of these MCBAs were identified in fecal samples before the incubation. The leucine conjugates were identified in all volunteers while valine conjugates were only identified in fecal samples of one volunteer before incubations. The aminobutyric acid conjugates were not found in fecal samples before incubations .

  • The iso/leucolithocholic ester (1,2) was identified in all volunteers and iso/leucolithocholic ester (1) in only one volunteer. In the case of valine conjugates, the D-valoisolithocholate ester (6) and valolithocholate ester (7) were the MCBAs identified in fecal samples before incubations .

Polarity and Isomers

  • Several isomers of valine, leucine, corresponding to the enantiomers of L and D were found. It was possible to discriminate between valine isomers because the positions of the amino group confers polarity differences previously reported being higher polar of D than L enantiomer .

  • Aminobutyric lithocholic acid (α, β or γ) (9) was the MCBA capable of reducing the polarity of LCA the most, from 5.18 to 3.0 min .

  • Both amides and esters showed lower retention times than the free LCA backbone and therefore a higher polarity .

Role in Reducing Toxicity

  • The previous study suggests the occurrence of MCBAs as a bacterial mechanism to reduce the toxicity of the unconjugated BAs as consequence of a high incidence of the Bile salt hydrolase (BSH) .

  • The BSH activity is carried out by the anaerobic intestinal bacteria of the genera Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium .

Eigenschaften

Molekularformel

C24H39O3-

Molekulargewicht

375.6 g/mol

IUPAC-Name

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/p-1/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1

InChI-Schlüssel

SMEROWZSTRWXGI-WFVDQZAMSA-M

Isomerische SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C

Kanonische SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolithocholate
Reactant of Route 2
Isolithocholate
Reactant of Route 3
Isolithocholate
Reactant of Route 4
Isolithocholate
Reactant of Route 5
Isolithocholate
Reactant of Route 6
Isolithocholate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.